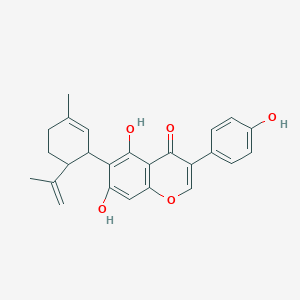
Sodium Propionate-3,3,3-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium Propionate-3,3,3-d3 is a deuterated form of sodium propionate, where the hydrogen atoms in the propionate group are replaced with deuterium. This compound is primarily used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and experimental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium Propionate-3,3,3-d3 can be synthesized by reacting deuterated propionic acid (propionic acid-3,3,3-d3) with sodium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by evaporating the water and crystallizing the this compound.
Industrial Production Methods: While the industrial production of this compound is not as common as its non-deuterated counterpart, the process involves similar steps but with deuterated starting materials. The large-scale production would require careful handling of deuterated compounds to ensure the purity and isotopic enrichment of the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium Propionate-3,3,3-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated carbon dioxide and water.
Reduction: It can be reduced to form deuterated alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the propionate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Deuterated carbon dioxide and water.
Reduction: Deuterated alcohols.
Substitution: Various deuterated organic compounds depending on the nucleophile used.
Scientific Research Applications
Sodium Propionate-3,3,3-d3 is widely used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates.
Biology: Employed in metabolic studies to track the incorporation and transformation of propionate in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of deuterated drugs and materials to enhance stability and performance.
Mechanism of Action
The mechanism of action of sodium propionate-3,3,3-d3 is similar to that of sodium propionate, with the added benefit of isotopic labeling. It acts by inhibiting the growth of mold and bacteria, making it an effective preservative. The deuterium atoms provide a unique signature that can be detected using various analytical techniques, allowing researchers to track its behavior in complex systems.
Comparison with Similar Compounds
Sodium Propionate: The non-deuterated form, commonly used as a food preservative.
Calcium Propionate: Another salt of propionic acid, used similarly in food preservation.
Potassium Propionate: Also used as a preservative with similar properties.
Uniqueness: Sodium Propionate-3,3,3-d3 is unique due to its deuterium content, which makes it valuable for isotopic labeling studies. This property allows for precise tracking and analysis in various scientific applications, setting it apart from its non-deuterated counterparts.
Properties
Molecular Formula |
C3H5NaO2 |
|---|---|
Molecular Weight |
99.08 g/mol |
IUPAC Name |
sodium;3,3,3-trideuteriopropanoate |
InChI |
InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1/i1D3; |
InChI Key |
JXKPEJDQGNYQSM-NIIDSAIPSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)[O-].[Na+] |
Canonical SMILES |
CCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-Amino-2-(dimethylamino)propyl]phenol dihydrochloride](/img/structure/B12302082.png)



![5-Methoxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12302110.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12302122.png)




![1-{6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-N-methyl-1H-pyrazole-4-carboxamide hydrate](/img/structure/B12302145.png)


